![molecular formula C3H7NO2S B3244737 Prop-2-ene-1-sulfonamide CAS No. 16325-51-2](/img/structure/B3244737.png)
Prop-2-ene-1-sulfonamide
Overview
Description
Prop-2-ene-1-sulfonamide is a compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for Prop-2-ene-1-sulfonamide is 2-propene-1-sulfonamide . The InChI code is 1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) .Scientific Research Applications
Antifilarial Applications
Prop-2-ene-1-sulfonamide derivatives have been studied for their potential use in treating lymphatic filariasis, often termed as elephantiasis disease . This disease affects over 140 million people worldwide and spreads primarily through three pathogenic species: Wuchereria bancrofti, Brugia malayi, and Brugia timori .
The prop-2-ene-1-sulfonamide derivatives have been observed to modulate various antifilarial molecular targets such as Setaria cervi glutathione-S-transferase, Brugia malayi thymidylate kinase, and Setaria cervi ecto-protein tyrosine phosphatase . These molecules are at nascent stages and require further studies for the rational development into pharmaceutical products .
Chemical Properties and Storage
Prop-2-ene-1-sulfonamide has a molecular weight of 121.16 and a linear formula of C3H7NO2S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Research Use
Prop-2-ene-1-sulfonamide is primarily used for research purposes .
Mechanism of Action
Target of Action
Prop-2-ene-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial replication .
Mode of Action
Prop-2-ene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and halting the production of folic acid . This inhibition disrupts bacterial replication, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Prop-2-ene-1-sulfonamide affects the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, Prop-2-ene-1-sulfonamide disrupts DNA replication, leading to the death of the bacteria .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The result of Prop-2-ene-1-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, Prop-2-ene-1-sulfonamide effectively halts the growth and proliferation of bacteria .
Action Environment
The efficacy and stability of Prop-2-ene-1-sulfonamide can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C for optimal stability . Furthermore, the compound’s efficacy can be affected by the presence of PABA in the environment, as PABA can outcompete the drug for binding to dihydropteroate synthetase .
Safety and Hazards
properties
IUPAC Name |
prop-2-ene-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWISZSMFIKJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ene-1-sulfonamide | |
CAS RN |
16325-51-2 | |
Record name | prop-2-ene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.